REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([CH3:8])=[C:6]([O:9][C:10]([CH2:12][CH2:13][C:14]([O:16][CH2:17][CH2:18][OH:19])=[O:15])=[O:11])[C:5]([CH3:20])=[C:4]2[CH2:21][CH2:22][C:23]([CH2:26][CH2:27][CH2:28][CH:29]([CH2:31][CH2:32][CH2:33][CH:34]([CH2:36][CH2:37][CH2:38][CH:39]([CH3:41])[CH3:40])[CH3:35])[CH3:30])([CH3:25])[O:24][C:3]=12.[CH3:42][CH2:43]/[C:44](/[C:65]1[CH:70]=[CH:69][CH:68]=[CH:67][CH:66]=1)=[C:45](/[C:52]1[CH:57]=[CH:56][C:55]([O:58][CH2:59][CH2:60][N+:61](C)([CH3:63])[CH3:62])=[CH:54][CH:53]=1)\[C:46]1[CH:51]=[CH:50][CH:49]=[CH:48][CH:47]=1.[I-:71].[CH2:72](O)C.O=[Si]=O>O>[CH3:1][C:2]1[C:7]([CH3:8])=[C:6]([O:9][C:10]([CH2:12][CH2:13][C:14]([O:16][CH2:17][CH2:18][OH:19])=[O:15])=[O:11])[C:5]([CH3:20])=[C:4]2[CH2:21][CH2:22][C:23]([CH2:26][CH2:27][CH2:28][CH:29]([CH2:31][CH2:32][CH2:33][CH:34]([CH2:36][CH2:37][CH2:38][CH:39]([CH3:41])[CH3:40])[CH3:35])[CH3:30])([CH3:25])[O:24][C:3]=12.[CH3:42][CH2:43]/[C:44](/[C:65]1[CH:66]=[CH:67][CH:68]=[CH:69][CH:70]=1)=[C:45](/[C:52]1[CH:53]=[CH:54][C:55]([O:58][CH2:59][CH2:60][N:61]([CH3:63])[CH3:62])=[CH:56][CH:57]=1)\[C:46]1[CH:51]=[CH:50][CH:49]=[CH:48][CH:47]=1.[CH3:72][I:71] |f:1.2,7.8|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
CC1=C2C(=C(C(=C1C)OC(=O)CCC(=O)OCCO)C)CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCC[N+](C)(C)C)/C3=CC=CC=C3.[I-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
Kollidon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture was agitated for several minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to get an homogeneous mixture
|
Type
|
STIRRING
|
Details
|
the mixture was agitated again for several minutes
|
Type
|
STIRRING
|
Details
|
the mixture was agitated again for several minutes
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The resultant TPGS/PVP/Tamoxifen methiodide mixture was then freeze-dried overnight
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C2C(=C(C(=C1C)OC(=O)CCC(=O)OCCO)C)CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC/C(=C(\C=1C=CC=CC1)/C=2C=CC(=CC2)OCCN(C)C)/C=3C=CC=CC3.CI
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |